H-His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH
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Description
The peptide you mentioned is a chain of amino acids connected by peptide bonds. The sequence “H-His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH” represents the order of amino acids in the peptide, from the N-terminus (Histidine) to the C-terminus (Phenylalanine). Each three-letter abbreviation stands for an amino acid: His for Histidine, Cys for Cysteine, Leu for Leucine, Gly for Glycine, Lys for Lysine, Trp for Tryptophan, Pro for Proline, Asp for Aspartic Acid, and Phe for Phenylalanine .
Scientific Research Applications
Biochemical Structure Analysis
The amino acid sequence H-His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH has been explored in the context of the structural analysis of various proteins. For example, in the study of murine histocompatibility antigens, such as H-2Kb glycoprotein, researchers have mapped out amino acid sequences to understand the structural composition and function of these antigens. This research is essential for understanding immune responses at the molecular level (Uehara et al., 1980).
Neuropeptide Research
The sequence is also relevant in the field of neuropeptide research. For example, the isolation and primary structure determination of eclosion hormone from the tobacco hornworm, Manduca sexta, involved analyzing similar amino acid sequences. This research contributes to our understanding of neuropeptides' roles in physiological processes (Kataoka et al., 1987).
Calcium-Binding Proteins
Studies on the amino acid sequence of bovine intestinal calcium-binding proteins have included sequences resembling H-His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH. Such research has implications for understanding how calcium-binding proteins function in the body, which is crucial for bone health and metabolic processes (Fullmer & Wasserman, 1981).
Heart Stimulants and Sea Anemones
In the context of cardiac research, sequences similar to H-His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH have been found in heart stimulants derived from sea anemones, such as Anthopleurin A and B. These studies have potential implications for developing new cardiac drugs (Tanaka et al., 1977; Reimer et al., 1985).
Cyclic Dipeptides and Bioactivity
The sequence is also associated with cyclic dipeptides, which are simple peptide derivatives found in nature and have shown interesting physiological and pharmacological activities. Research in this area could lead to novel therapeutic agents (Prasad, 1995).
properties
IUPAC Name |
(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H104N20O16S/c1-40(2)25-51(63(98)80-36-60(94)84-55(30-45-34-77-39-82-45)71(106)92-24-14-21-58(92)70(105)89-54(31-61(95)96)68(103)85-50(20-11-13-23-74)66(101)90-56(72(107)108)27-42-15-6-5-7-16-42)86-67(102)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(100)49(19-10-12-22-73)83-59(93)35-79-64(99)52(26-41(3)4)87-69(104)57(37-109)91-62(97)47(75)29-44-33-76-38-81-44/h5-9,15-18,32-34,38-41,47,49-58,78,109H,10-14,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,99)(H,80,98)(H,83,93)(H,84,94)(H,85,103)(H,86,102)(H,87,104)(H,88,100)(H,89,105)(H,90,101)(H,91,97)(H,95,96)(H,107,108)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBYVGRYDXYLHZ-UVIWMAFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC6=CN=CN6)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC6=CN=CN6)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H104N20O16S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1537.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 102601612 |
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